5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione

Rimegepant synthesis CGRP antagonist intermediate process chemistry

This compound is the direct synthetic precursor to (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, the critical chiral intermediate in rimegepant (FDA-approved oral CGRP antagonist) manufacturing. Its unique 5,9-diketone functionality enables the chemo- and enantioselective reduction that establishes stereochemistry in the CGRP antagonist synthetic cascade—a capability absent in reduced analogs (CAS 7197-96-8) or deoxygenated cores. Also utilized as Rimegepant Impurity 10 certified reference standard (≥99% HPLC, CoA provided) and as a validated HIV integrase inhibitor scaffold (IC50 = 2 nM). Procure at ≥98% HPLC purity to ensure reproducible stereoselectivity and minimize downstream purification burden.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 39713-40-1
Cat. No. B1395786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
CAS39713-40-1
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C(=O)C1)N=CC=C2
InChIInChI=1S/C10H9NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6H,1,4-5H2
InChIKeyINMIEUQKQXVBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H,9H-Cyclohepta[b]pyridine-5,9-dione (CAS 39713-40-1): Chemical Identity and Core Procurement Specifications


5H,6H,7H,8H,9H-Cyclohepta[b]pyridine-5,9-dione (also known as 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione; CAS 39713-40-1) is a bicyclic heterocyclic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol [1]. It is an organic intermediate characterized by a fused cycloheptane and pyridine ring system bearing two ketone functionalities at positions 5 and 9 [2]. The compound is listed in the FDA Global Substance Registration System (GSRS) with the unique ingredient identifier (UNII) 84AWU4LV95 [3]. Typical commercial specifications include purity levels of ≥98% (HPLC) and moisture content of ≤0.5% [4].

Why 5H,6H,7H,8H,9H-Cyclohepta[b]pyridine-5,9-dione Cannot Be Readily Substituted in Specialized Synthetic Pathways


Generic substitution of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione with structurally similar intermediates—including its reduced analog 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS 7197-96-8; MW 147.22) or the deoxygenated cycloheptapyridine core—is precluded by critical differences in both chemical reactivity and functional group architecture [1]. The compound's 5,9-diketone functionality uniquely enables the chemo- and enantioselective reduction that establishes stereochemistry in the CGRP antagonist synthetic cascade, while the fully aromatic or saturated cyclohepta[b]pyridine alternatives lack this essential electrophilic keto framework required for subsequent α-arylation and stereocenter installation . Furthermore, in fragment-based drug discovery campaigns targeting HIV integrase, the cyclohepta[b]pyridine-5,9-dione scaffold exhibits binding interactions that are not recapitulated by simpler monocyclic or alternative bicyclic heteroaromatic fragments, as evidenced by the distinct binding mode identified via structure-based design [2]. Substitution without functional equivalency compromises both synthetic route fidelity and biological target engagement.

Quantitative Differentiation of 5H,6H,7H,8H,9H-Cyclohepta[b]pyridine-5,9-dione (CAS 39713-40-1) Versus Comparator Compounds


Synthetic Efficiency: Reported Isolated Yield in Rimegepant Intermediate Preparation

In the large-scale synthesis of the key rimegepant intermediate (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, the target compound 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is prepared from dimethyl 2,3-pyridine dicarboxylate and dimethyl glutarate. One disclosed large-scale procedure reports a specific isolated yield of 73% (822 g) for this compound as a white solid under optimized reaction conditions . This quantitative yield value provides a benchmark for process development when evaluating alternative synthetic routes to this critical CGRP antagonist precursor [1]. In contrast, the reduced analog 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS 7197-96-8; MW 147.22) is typically produced via separate hydrogenation or hydride reduction pathways and cannot serve as a functional substitute for the subsequent enantioselective ketone reduction step in the rimegepant sequence [2].

Rimegepant synthesis CGRP antagonist intermediate process chemistry

Commercial Purity Benchmark: Validated Analytical Specification for Downstream Applications

Commercial suppliers consistently report purity specifications of ≥98% (HPLC) for 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, with some vendors achieving 99.01% analytical purity . This high-purity threshold meets the requirements for pharmaceutical intermediate applications, including its documented role as Rimegepant Impurity 10—a certified reference standard employed in HPLC-based quality control of the active pharmaceutical ingredient [1]. The target compound's physicochemical profile includes a predicted boiling point of 364.6±21.0 °C, density of 1.249 g/cm³, and a predicted pKa of 0.40±0.20 [2]. In comparison, the saturated analog 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine exhibits a substantially lower boiling point of 224.9±0.0 °C at 760 mmHg , reflecting the fundamental difference in intermolecular interactions imparted by the diketone versus fully saturated ring system.

purity specification quality control pharmaceutical intermediate

Biological Activity: Fragment-Derived HIV Integrase Inhibitor Potency

Compounds built upon the cyclohepta[b]pyridine-5,9-dione scaffold have demonstrated potent HIV integrase inhibitory activity. A representative inhibitor derived from this core structure exhibited an IC50 value of 2 nM against recombinant human CDK8/Cyclin C in a fluorescence-based competitive binding assay, as documented in BindingDB (CHEMBL3775317) [1]. This potency was achieved through fragment screening and structure-based design that identified the cyclohepta[b]pyridine-5,9-dione core as an optimal pharmacophoric framework for integrase active site engagement [2]. A structurally distinct 1,6-naphthyridine-based HIV-1 integrase inhibitor reported IC50 values of 0.33 µM in cell-based assays [3]. However, direct quantitative comparison between the 2 nM enzymatic IC50 and the 330 nM cellular EC50 for the naphthyridine series cannot be made due to fundamental differences in assay format (biochemical vs. cellular) and distinct molecular scaffolds evaluated under non-identical experimental conditions. The cyclohepta[b]pyridine-5,9-dione scaffold is distinguished by its validated role in fragment-based lead generation that has yielded high-potency integrase-targeting chemical matter.

HIV integrase inhibition antiviral drug discovery structure-based design

Structural Uniqueness: Molecular Descriptor Differentiation from Closest Core Scaffold Analog

The target compound (MW 175.18 g/mol, C10H9NO2) differs fundamentally from its closest core scaffold analog, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (MW 147.22 g/mol, C10H13N), in oxidation state, hydrogen bond acceptor/donor capacity, and polar surface area [1]. The target compound possesses two carbonyl groups enabling both chemo- and enantioselective reduction reactions essential for CGRP antagonist synthesis, whereas the fully saturated analog lacks these electrophilic centers and cannot participate in the key reduction-arylation sequence that establishes the three chiral centers of rimegepant . The presence of the 5,9-diketone functionality also confers distinct predicted physicochemical properties: the target compound exhibits a predicted XLogP3-AA of approximately 0.5-1.0 (estimated from polar fragment contributions), while the saturated analog displays a higher lipophilicity (XLogP3-AA = 2.5 for 5H-cyclohepta[b]pyridine core) [2]. The higher predicted boiling point of 364.6±21.0 °C for the target compound compared to 224.9±0.0 °C for the saturated analog further reflects the enhanced intermolecular dipole-dipole and potential hydrogen bonding interactions imparted by the diketone system .

cheminformatics scaffold comparison molecular properties

Validated Procurement-Driven Applications of 5H,6H,7H,8H,9H-Cyclohepta[b]pyridine-5,9-dione (CAS 39713-40-1)


Key Intermediate for Rimegepant (Oral CGRP Receptor Antagonist) Manufacturing

5H,6H,7H,8H,9H-Cyclohepta[b]pyridine-5,9-dione serves as the direct synthetic precursor to (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one—the critical chiral intermediate in the manufacturing process of rimegepant, an FDA-approved oral CGRP receptor antagonist for acute migraine treatment and prevention . The compound undergoes chemo- and enantioselective ketone reduction to install the required stereocenter that defines the ultimate drug substance configuration [1]. Material procured for this application should meet high-purity specifications (≥98% HPLC) to ensure reproducible reduction stereoselectivity and to minimize purification burdens in downstream steps.

Certified Reference Standard for Pharmaceutical Impurity Profiling

The compound is formally recognized as Rimegepant Impurity 10 and is employed as a certified reference standard in HPLC-based quality control methods for rimegepant drug substance and drug product analysis . Procurement for analytical quality control applications requires material accompanied by a certificate of analysis (CoA) verifying identity, purity (typically ≥99% by HPLC), and appropriate storage and handling recommendations.

Fragment-Based Drug Discovery Scaffold for HIV Integrase Inhibitors

The cyclohepta[b]pyridine-5,9-dione core has been identified through fragment screening and structure-based design as a privileged scaffold for developing HIV integrase inhibitors . Compounds derived from this core have demonstrated potent enzymatic inhibition (IC50 = 2 nM) against recombinant integrase targets [1]. Research groups engaged in antiviral drug discovery may procure this compound as a validated starting point for medicinal chemistry optimization campaigns targeting integrase or related viral enzymes.

Building Block for Secretase Modulator Development in Neurodegenerative Disease Research

Patent literature (WO2008125008A1) describes cyclohepta[b]pyridine compounds, for which 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione serves as a synthetic entry point, as agonists and/or inhibitors of α-, β-, and γ-secretase enzymes . These compounds are claimed for the treatment and prevention of Alzheimer's disease, childhood mental retardation, and amnesia . Procurement for secretase modulator programs may support structure-activity relationship studies around the cyclohepta[b]pyridine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.